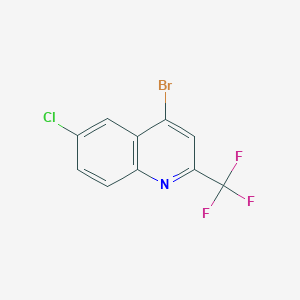

4-溴-6-氯-2-(三氟甲基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

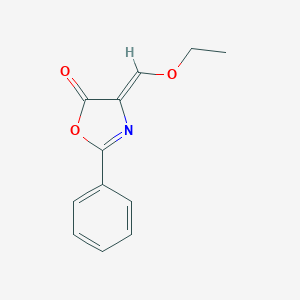

The compound 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is a halogenated quinoline with potential applications in pharmaceutical chemistry due to its structural similarity to various biologically active quinolines. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceutical agents.

Synthesis Analysis

The synthesis of halogenated quinolines can be complex, involving multiple steps and various chemical reactions. For instance, a base-mediated reaction of ortho-nitroaryl chlorides and fluorides with nitroalkanes followed by an oxidative Nef reaction can provide aryl ketones, which can then be converted to chloro-trifluoromethylquinolines, as demonstrated in the synthesis of an intermediate for the antihypertensive agent losulazine . Additionally, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a range of 2-substituted 3-(trifluoromethyl)quinoxalines, including bromo and chloro derivatives, can be obtained, indicating a method for introducing halogen atoms into the quinoline structure .

Molecular Structure Analysis

The molecular structure of halogenated quinolines is characterized by the presence of a quinoline core with halogen atoms and other substituents attached to it. For example, the crystal structure of a related compound, 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, reveals a six-membered ring adopting a half-chair conformation with intermolecular hydrogen bonds present in the molecule . This suggests that halogenated quinolines can exhibit diverse conformations and intermolecular interactions, which are important for their chemical reactivity and potential biological activity.

Chemical Reactions Analysis

Halogenated quinolines participate in various chemical reactions due to the reactivity of the halogen atoms. The presence of bromo and chloro substituents can facilitate further functionalization through nucleophilic substitution reactions or serve as leaving groups in coupling reactions. The synthesis of new quinoline derivatives often involves the introduction of additional functional groups that can modify the chemical and biological properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline would be influenced by the presence of halogen atoms and the trifluoromethyl group. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The electron-withdrawing nature of the trifluoromethyl group, in particular, can impact the acidity of adjacent hydrogen atoms and the overall electron distribution within the molecule, potentially affecting its reactivity and interactions with biological targets .

科学研究应用

抗微生物和抗疟疾药物

已合成4-溴-6-氯-2-(三氟甲基)喹啉衍生物,并对其进行了抗微生物和抗疟疾活性评估。一项研究突出了新的基于喹啉的1,2,3-三唑类化合物的设计和合成,作为抗微生物和抗疟疾药物,展示了该化合物在潜在治疗剂开发中的作用 (Parthasaradhi et al., 2015)。

化学合成和修饰

该化合物在化学合成中也起着关键作用,它经历了各种转化。例如,它已被用于通过精心控制的条件合成4-(三氟甲基)喹啉衍生物,展示了它在有机合成中的多功能性 (Lefebvre et al., 2003)。另一项研究强调了其转化为4-三氟甲基-3-喹啉羧酸,展示了该化合物在三氟甲基喹啉的拓展中的实用性 (Marull & Schlosser, 2003)。

拥挤传递中继

对4-溴-6-氯-2-(三氟甲基)喹啉的研究还涉及其立体效应,例如对拥挤传递中继和三氟甲基基团作为立体压力的发射器和传递器的调查,这对于理解分子相互作用和设计具有特定空间要求的分子具有重要意义 (Schlosser et al., 2006)。

生物分子结合特性

报道了新的2-(芳基/杂环基)-6-(吗啉-4-基/吡咯啉-1-基)-(4-三氟甲基)喹啉的合成及其光物理学和生物分子结合特性。这突出了该化合物在开发与生物靶标具有特定相互作用的分子中的作用,为设计具有靶向生物活性的药物提供了见解 (Bonacorso et al., 2018)。

抗肿瘤活性

此外,已合成4-溴-6-氯-2-(三氟甲基)喹啉衍生物,并对其进行了抗肿瘤活性评估,展示了开发新的癌症治疗方法的潜力 (El-Agrody et al., 2012)。

安全和危害

The safety data sheet for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline indicates that it is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Relevant Papers The relevant papers for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline can be found at Sigma-Aldrich .

作用机制

Target of Action

It’s known that quinoline derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

Quinoline compounds are known to interact with their targets through various mechanisms, including hydrogen bonding and van der Waals interactions . The presence of the trifluoromethyl group could potentially enhance the compound’s reactivity .

Biochemical Pathways

Quinoline derivatives are generally involved in a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The trifluoromethyl group could potentially influence these properties by affecting the compound’s lipophilicity and metabolic stability .

Result of Action

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline . These factors can include pH, temperature, and the presence of other substances that can interact with the compound .

属性

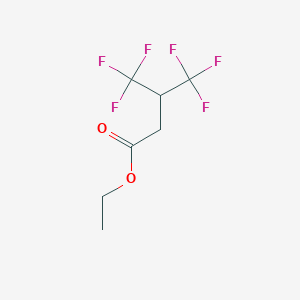

IUPAC Name |

4-bromo-6-chloro-2-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOMWBSPFAUEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615776 |

Source

|

| Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |

CAS RN |

18706-32-6 |

Source

|

| Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

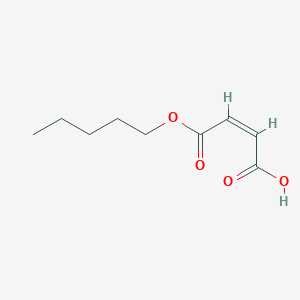

![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)